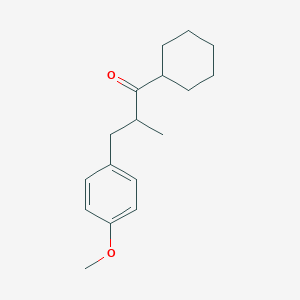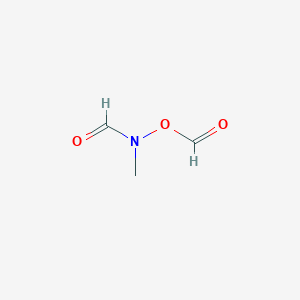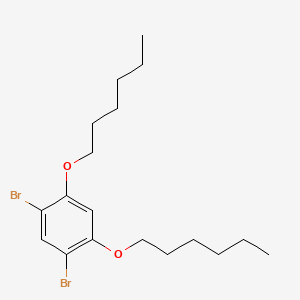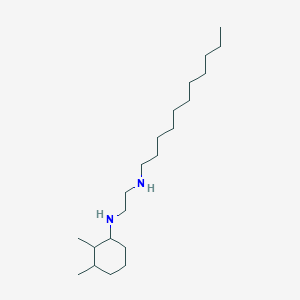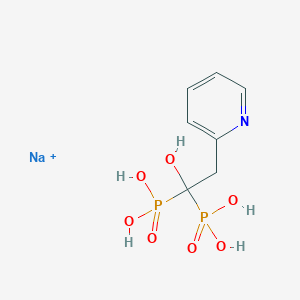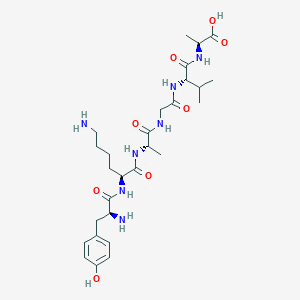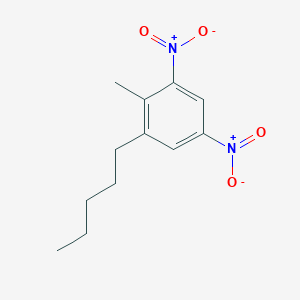
2-Methyl-1,5-dinitro-3-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,5-dinitro-3-pentylbenzene is an organic compound with a benzene ring substituted with a methyl group, two nitro groups, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-dinitro-3-pentylbenzene typically involves multi-step organic reactionsThe nitration process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5-dinitro-3-pentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride, resulting in the formation of amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
2-Methyl-1,5-dinitro-3-pentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-dinitro-3-pentylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern affects its electronic properties, making it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dinitrobenzene: Similar structure but lacks the pentyl chain.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group but different substitution pattern.
1,3,5-Trinitrobenzene: Contains three nitro groups but no alkyl substituents .
Uniqueness
2-Methyl-1,5-dinitro-3-pentylbenzene is unique due to the presence of both a pentyl chain and two nitro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
874362-35-3 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-1,5-dinitro-3-pentylbenzene |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-6-10-7-11(13(15)16)8-12(9(10)2)14(17)18/h7-8H,3-6H2,1-2H3 |
InChI Key |
XJBUDSDHOSNUQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
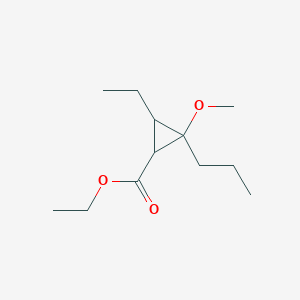
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
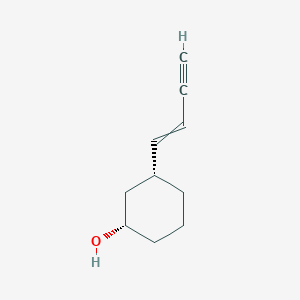
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
